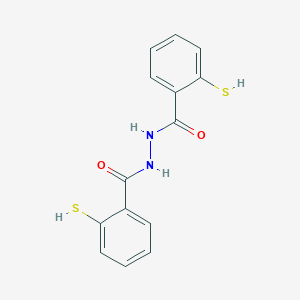

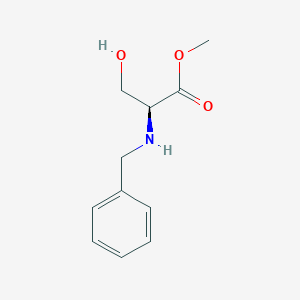

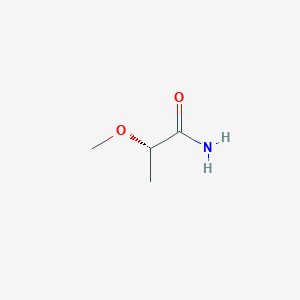

N-苄基-L-丝氨酸甲酯

描述

Synthesis Analysis

The synthesis of N-Benzyl-L-serine, methyl ester, and related compounds often involves condensation reactions, enzymatic catalysis, and protective group strategies. For instance, N-benzoyl-L-serine methyl ester was synthesized to evaluate its substrate potential for enzymes like bromelain and papain, highlighting the importance of specific enzymatic catalysis in synthesizing such compounds (Wharton et al., 1974). Additionally, methods for synthesizing derivatives of L-serine, including condensation with various derivatives, show the versatility and complexity in synthesizing amino acid esters (Liberek & Smiatacz, 2000).

Molecular Structure Analysis

The molecular structure of N-Benzyl-L-serine, methyl ester, and its derivatives is crucial for understanding its reactivity and properties. Detailed analyses, such as NMR and IR spectroscopy, are essential tools for elucidating these structures. For example, the synthesis and structural elucidation of derivatives of N-protected-O- or -S-(4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosyl)-L-serine demonstrate the complexity and the detailed structural analysis required for these compounds (Liberek & Smiatacz, 2000).

Chemical Reactions and Properties

N-Benzyl-L-serine, methyl ester, participates in various chemical reactions, illustrating its reactivity and functional group transformations. These include hydrolysis reactions catalyzed by enzymes, highlighting its susceptibility to enzymatic breakdown and the role of enzyme specificity (Wharton et al., 1974). Furthermore, oxidation reactions of related compounds underline the potential for functional group modification and the synthesis of novel derivatives (Stachulski, 1982).

Physical Properties Analysis

The physical properties of N-Benzyl-L-serine, methyl ester, such as solubility, melting point, and optical activity, are critical for its application in synthesis and analytical procedures. These properties are determined by the compound's molecular structure and influence its reactivity and interaction with other molecules.

Chemical Properties Analysis

The chemical properties of N-Benzyl-L-serine, methyl ester, including acidity, basicity, and reactivity towards various chemical reagents, dictate its role in synthetic pathways. Its behavior in condensation reactions, protective group strategies, and susceptibility to enzymatic catalysis are fundamental aspects of its chemical properties and applications in organic synthesis.

科学研究应用

肽合成

N-苄基-L-丝氨酸甲酯: 通常用于肽合成领域。它是用于生产肽的构建模块,肽是氨基酸的短链。 丝氨酸的酯形式便于在合成过程中进行操作,它可以在受控条件下掺入肽链中 .

蛋白质组学研究

在蛋白质组学中,即对蛋白质的大规模研究,N-苄基-L-丝氨酸甲酯可用于修饰蛋白质或肽。 这种修饰有助于研究蛋白质结构和功能,以及识别蛋白质-蛋白质相互作用 .

药物开发

这种化合物在药物开发中很有价值,特别是在创建模拟天然肽或蛋白质的候选药物方面。 它可用于生成具有生物活性的肽的类似物,然后可以测试其治疗潜力 .

酶抑制研究

N-苄基-L-丝氨酸甲酯: 可在酶促反应中充当抑制剂或底物类似物。 研究人员可以使用它来研究酶机制或识别药物治疗的潜在干预点 .

化学生物学

在化学生物学中,该化合物可用于探测生物系统。 它可以帮助通过充当可以与酶、受体或其他蛋白质相互作用的分子工具来理解生物过程的化学基础 .

材料科学

该化合物的特性使其适用于材料科学,特别是在生物材料的开发方面。 它可用于创建与生物分子具有特定相互作用的聚合物或涂层 .

生物偶联技术

N-苄基-L-丝氨酸甲酯: 可用于生物偶联,即化学连接两个分子,其中一个通常是生物分子。 这种技术对于创建靶向药物递送系统至关重要 .

分析化学

安全和危害

作用机制

Target of Action

N-Benzyl-L-serine, methyl ester is a derivative of the amino acid serine

Mode of Action

It is known to be used as a building block in peptide synthesis . In this context, it may interact with its targets by being incorporated into larger peptide structures, thereby influencing the function of these peptides.

Biochemical Pathways

Given its role in peptide synthesis, it could potentially influence a wide range of biochemical pathways depending on the specific peptides it is incorporated into .

属性

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)10(8-13)12-7-9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZGWPPEZCREPP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10472850 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123639-56-5 | |

| Record name | N-BENZYL-L-SERINE, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10472850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

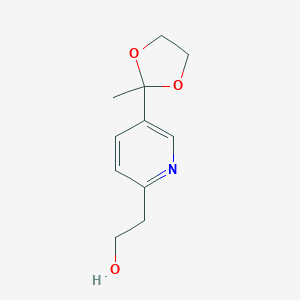

![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]benzaldehyde](/img/structure/B16501.png)

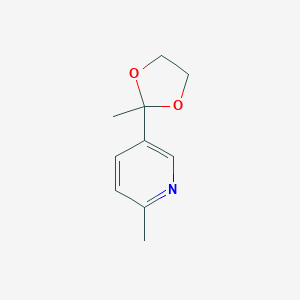

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)